

# N6-Furfuryl-2-aminoadenosine (Kinetin) in Plant Tissue Culture: Application Notes and Protocols

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## Compound of Interest

Compound Name: N6-Furfuryl-2-aminoadenosine

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## Introduction

**N6-Furfuryl-2-aminoadenosine**, more commonly known as Kinetin, is a synthetic cytokinin, a class of plant growth regulators that play a pivotal role in cell division and differentiation. In plant tissue culture, Kinetin is widely utilized to stimulate cell division, induce shoot proliferation, and promote the overall development of cultured tissues. Its application is often in conjunction with auxins, another critical class of plant hormones, where the ratio between the two can determine the developmental fate of the explant, be it undifferentiated callus growth, root formation, or shoot regeneration. This document provides detailed application notes, experimental protocols, and a summary of quantitative data regarding the use of Kinetin in plant tissue culture.

## Data Presentation: Efficacy of Kinetin in Plant Tissue Culture

The optimal concentration of Kinetin varies significantly depending on the plant species, the type of explant, and the desired outcome. The following tables summarize the quantitative effects of Kinetin on various aspects of in vitro plant regeneration.

Table 1: Effect of Kinetin Concentration on Shoot Regeneration and Growth in *Matthiola incana*

Kinetin Concentration (mg/L)	Mean Shoot Length (mm)	Mean Number of Nodes
0	7.08	2.20
0.5	9.16	3.61
1.0	8.92	3.64
2.0	11.72	4.64

Data adapted from a study on the micropropagation of *Matthiola incana*. The results indicate that 2 mg/L Kinetin was most effective for shoot elongation and node formation in this species. [\[1\]](#)[\[2\]](#)

Table 2: Effect of Kinetin on Root Formation in *Matthiola incana*

Kinetin Concentration (mg/L)	Mean Number of Roots	Mean Root Length (mm)
0	0.46	6.8
0.5	2.80	36.0
1.0	3.40	54.0
2.0	2.20	40.0

This table demonstrates that 1 mg/L Kinetin promoted the highest number of roots and the greatest root length in *Matthiola incana*.[\[1\]](#)[\[2\]](#)

Table 3: Synergistic Effect of Kinetin and Auxins on Callus Induction and Shoot Regeneration

Plant Species	Explant Type	Auxin (mg/L)	Kinetin (mg/L)	Outcome
Talinum paniculatum	Leaf	2,4-D (1.0)	1.0	100% Callus Induction[3]
Talinum paniculatum	Node	-	3.0	100% Shoot Induction[3]
Tectona grandis	Leaf	NAA (0.5)	BAP (1.5) (another cytokinin)	Compact and fibrous callus[4] [5]
Dianthus caryophyllus 'Master'	Leaf	NAA (0.25)	0.25	80.56% Shoot Regeneration (in combination with 1.5 mg/l TDZ)[6]
Vernonia anthelmintica	Leaf	IAA (1.5)	BA (1.5) (another cytokinin)	Proliferating white friable callus[7]
Physalis angulata	Leaf	2,4-D (2.0)	0.0	Fastest callus induction (10.60 days)[8]

This table highlights the importance of the auxin-to-cytokinin ratio in determining the morphogenic response. A balanced ratio often leads to callus formation, while a higher cytokinin-to-auxin ratio generally promotes shoot development.

## Experimental Protocols

The following are detailed protocols for key experiments involving Kinetin in plant tissue culture.

### Protocol 1: Callus Induction from Leaf Explants

This protocol describes a general method for inducing callus formation from leaf tissue, a common starting point for indirect organogenesis.

Materials:

- Healthy, young leaves from the source plant
- 70% (v/v) Ethanol
- 10% (v/v) Commercial bleach solution with a few drops of Tween-20
- Sterile distilled water
- Murashige and Skoog (MS) basal medium
- Sucrose (30 g/L)
- Gelling agent (e.g., Agar at 8 g/L)
- 2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution
- Kinetin stock solution
- Sterile petri dishes, scalpels, and forceps
- Laminar flow hood

#### Methodology:

- Explant Sterilization:
  - Wash the leaves thoroughly under running tap water.
  - In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
  - Transfer the leaves to the bleach solution and agitate for 10-15 minutes.
  - Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.
- Explant Preparation:
  - Place the sterilized leaves on a sterile petri dish.

- Using a sterile scalpel, cut the leaves into small segments (explants) of approximately 1 cm<sup>2</sup>.
- Culture Medium Preparation:
  - Prepare MS basal medium according to the manufacturer's instructions.
  - Add sucrose and adjust the pH to 5.7-5.8.
  - Add the gelling agent and autoclave the medium at 121°C for 20 minutes.
  - Allow the medium to cool to about 50-60°C.
  - Under sterile conditions, add 2,4-D and Kinetin from filter-sterilized stock solutions to achieve the desired final concentrations (e.g., 1.0 mg/L 2,4-D and 1.0 mg/L Kinetin for *Talinum paniculatum*).<sup>[3]</sup>
  - Pour the medium into sterile petri dishes.
- Inoculation and Incubation:
  - Place the leaf explants onto the solidified medium with the abaxial (lower) surface in contact with the medium.
  - Seal the petri dishes with parafilm.
  - Incubate the cultures in the dark at 25 ± 2°C for the initial callus induction.
  - Observe the cultures regularly for callus formation, which typically appears within 2-4 weeks.

## Protocol 2: Shoot Regeneration from Callus

This protocol outlines the steps to induce shoot formation from the established callus cultures.

Materials:

- Proliferated callus from Protocol 1

- MS basal medium
- Sucrose (30 g/L)
- Gelling agent (e.g., Agar at 8 g/L)
- Naphthaleneacetic acid (NAA) stock solution
- Kinetin stock solution
- Sterile culture vessels (e.g., jars or Magenta boxes)

#### Methodology:

- Subculturing Callus:
  - Once a sufficient amount of callus has formed, transfer small pieces of healthy, friable callus to fresh callus induction medium for proliferation.
- Shoot Regeneration Medium Preparation:
  - Prepare MS basal medium as described in Protocol 1.
  - After autoclaving and cooling, add NAA and Kinetin to achieve a higher cytokinin-to-auxin ratio (e.g., 0.25 mg/L NAA and 2.0 mg/L Kinetin for *Dianthus caryophyllus*).<sup>[6]</sup>
  - Dispense the medium into sterile culture vessels.
- Inoculation and Incubation:
  - Transfer pieces of the proliferated callus onto the shoot regeneration medium.
  - Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at  $25 \pm 2^{\circ}\text{C}$ .
  - Observe the cultures for the development of green shoot primordia, which can take several weeks.
- Shoot Elongation and Multiplication:

- Once shoots have initiated, they can be separated and transferred to fresh medium of the same composition to encourage further elongation and multiplication.

## Protocol 3: Rooting of In Vitro Shoots

This protocol describes the final stage of micropropagation, where regenerated shoots are induced to form roots.

Materials:

- Well-developed in vitro shoots
- Half-strength MS basal medium
- Sucrose (15-20 g/L)
- Gelling agent (e.g., Agar at 8 g/L)
- Indole-3-butyric acid (IBA) stock solution (or NAA)
- Sterile culture vessels

Methodology:

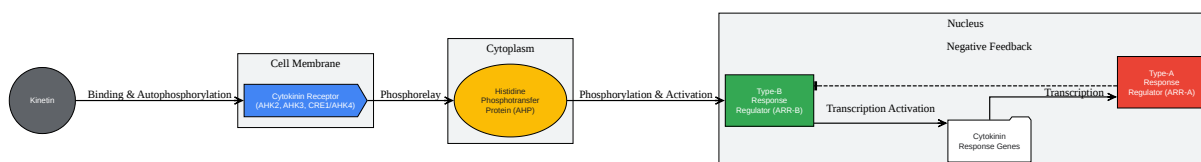
- Rooting Medium Preparation:
  - Prepare half-strength MS basal medium.
  - Add a reduced amount of sucrose.
  - Adjust the pH, add the gelling agent, and autoclave.
  - After cooling, add an auxin like IBA (e.g., 1.5 mg/L for *Dianthus caryophyllus*) to promote root formation.<sup>[6]</sup> Kinetin is typically omitted or used at a very low concentration at this stage.
  - Dispense the medium into sterile culture vessels.
- Inoculation and Incubation:

- Excise individual shoots (typically 2-3 cm in length) and place them into the rooting medium.
- Incubate under the same light and temperature conditions as for shoot regeneration.
- Acclimatization:
  - Once a healthy root system has developed, the plantlets can be carefully removed from the culture vessel, washed to remove any remaining medium, and transferred to a sterile potting mix.
  - Initially, the plantlets should be kept in a high-humidity environment (e.g., under a plastic dome) and gradually acclimatized to ambient conditions.

## Visualizations

### Cytokinin Signaling Pathway

The following diagram illustrates the general mechanism of cytokinin signal transduction in plants, which is initiated by the binding of cytokinin (like Kinetin) to its receptor.



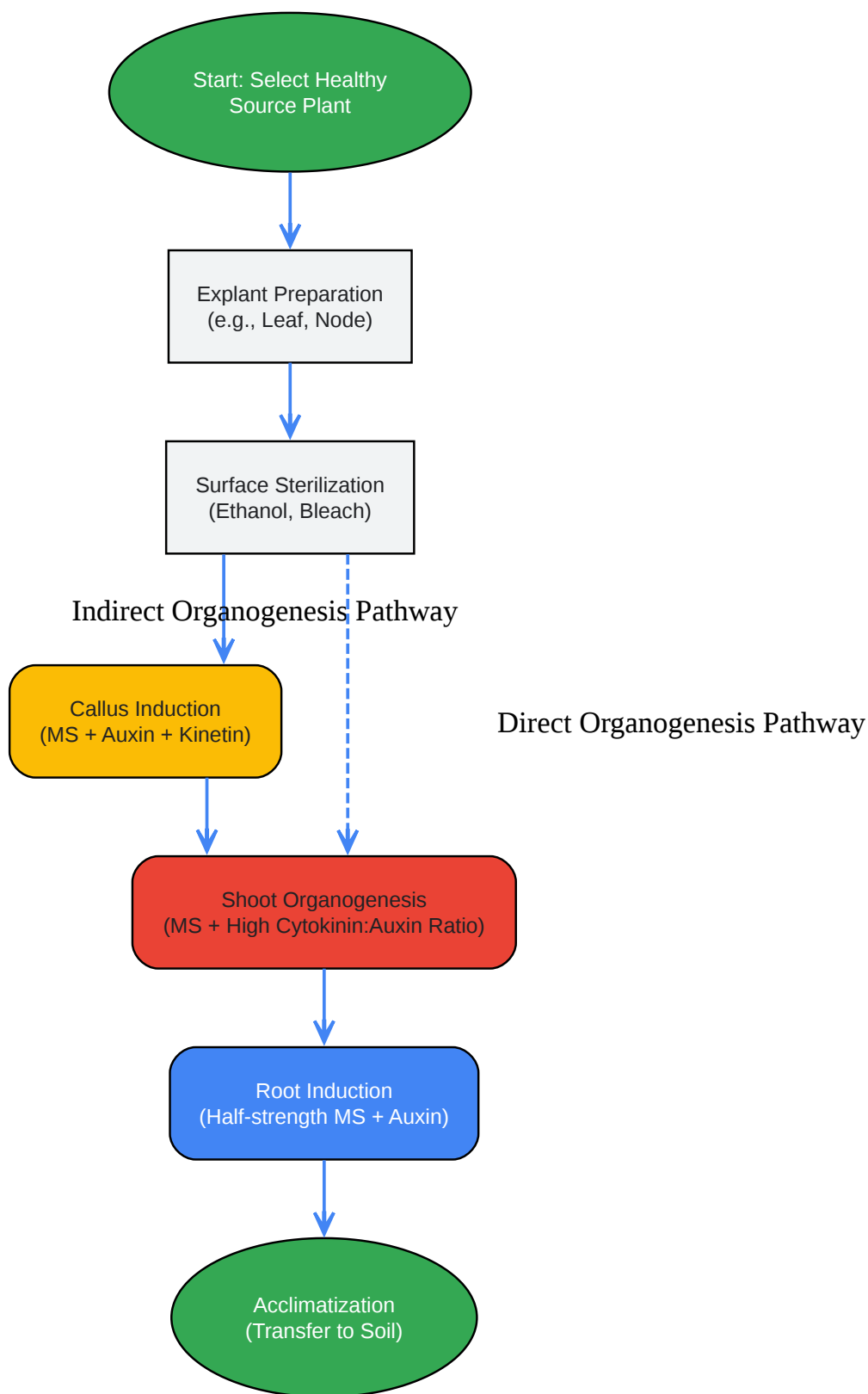


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Caption: A simplified diagram of the cytokinin signaling pathway in plants.

## Experimental Workflow for Plant Tissue Culture using Kinetin

This diagram outlines the typical workflow for in vitro plant propagation involving Kinetin.



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Caption: General workflow for plant tissue culture via organogenesis.

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- To cite this document: BenchChem. [N6-Furfuryl-2-aminoadenosine (Kinetin) in Plant Tissue Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403609#n6-furfuryl-2-aminoadenosine-application-in-plant-tissue-culture]

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